Norsanguinine

Description

Classification and Chemical Context of Norsanguinine

This compound is systematically classified within the extensive group of Amaryllidaceae alkaloids, a family of plant-derived secondary metabolites characterized by their complex isoquinoline (B145761) structures.

This compound has been identified and characterized as a member of the Amaryllidaceae alkaloid family research-nexus.netresearchgate.netcapes.gov.brresearchgate.netnih.govub.edu. These alkaloids are distinct to this plant family and are biosynthetically derived from amino acids such as tyrosine and phenylalanine ub.edu. Their presence is a hallmark of the Amaryllidaceae, contributing significantly to the chemotaxonomic understanding of the family.

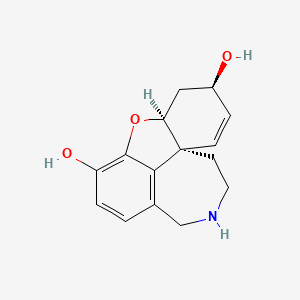

Structurally, this compound is closely related to other well-known Amaryllidaceae alkaloids, including galanthamine (B1674398), narwedine, and lycoramine (B192828) google.com. It is derived from natural compounds within this class google.com. Its chemical structure is identified as (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6H-benzofuro[3a,3,2-ef] researchgate.netbenzazepine-3,6-diol mdpi.com. This structural framework places it within a group of alkaloids that often share common biosynthetic pathways and exhibit overlapping biological activities.

Historical Context of this compound Discovery and Isolation

The initial discovery and characterization of this compound are attributed to research conducted on the bulbs of Lycoris sanguinea. In 1995, Abdallah and colleagues reported the isolation of this compound and another novel alkaloid, norbutsanguinine, alongside five other known Amaryllidaceae alkaloids from this plant species research-nexus.netcapes.gov.brub.edu. This discovery was part of a broader effort to explore the chemical constituents of Lycoris species, which began in the late 19th century and has since yielded numerous valuable compounds researchgate.net.

Contemporary Research Significance and Scope for this compound Studies

In recent years, this compound has emerged as a compound of significant interest due to its potent biological activities. Notably, it has been identified as a strong inhibitor of acetylcholinesterase (AChE) nih.govconicet.gov.arrsc.org. Acetylcholinesterase is an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132). Inhibiting this enzyme can increase acetylcholine levels in the brain, a mechanism that is central to the treatment of cognitive impairments associated with diseases like Alzheimer's disease nih.govgoogle.com.

Studies have reported specific inhibitory concentrations for this compound, indicating its potential as a therapeutic agent. For instance, this compound has demonstrated an IC50 value of 1.43 µM in inhibiting AChE nih.govconicet.gov.ar. This potency suggests that this compound and its derivatives could be valuable leads in the development of novel drugs targeting cognitive disorders google.com. The continued investigation into this compound and related Amaryllidaceae alkaloids is crucial for understanding their full therapeutic potential and for discovering new bioactive compounds from natural sources.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₇NO₃ | ebi.ac.uk |

| Average Mass | 259.301 Da | ebi.ac.uk |

| Monoisotopic Mass | 259.12084 Da | ebi.ac.uk |

| ChEBI ID | CHEBI:31920 | ebi.ac.uk |

| Melting Point | 142-144 °C (literature value: 141–142 °C) | mdpi.com |

| Specific Rotation | [α]D20 = -54° (c 0.1, MeOH) | mdpi.com |

| Chemical Name | (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6H-benzofuro[3a,3,2-ef] researchgate.netbenzazepine-3,6-diol | mdpi.com |

Biological Activity of this compound

| Target Enzyme | Activity Type | IC₅₀ Value | Notes | Source |

| Acetylcholinesterase | Inhibition | 1.43 µM | Potent inhibitor | nih.govconicet.gov.ar |

| Acetylcholinesterase | Inhibition | 1.43 µM | Potent inhibitor | rsc.org |

Compound List

this compound

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H17NO3 |

|---|---|

Poids moléculaire |

259.3 g/mol |

Nom IUPAC |

(1S,12S,14R)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol |

InChI |

InChI=1S/C15H17NO3/c17-10-3-4-15-5-6-16-8-9-1-2-11(18)14(13(9)15)19-12(15)7-10/h1-4,10,12,16-18H,5-8H2/t10-,12-,15-/m0/s1 |

Clé InChI |

UAJBMQOTHJIJOI-WBIUFABUSA-N |

SMILES |

C1CNCC2=C3C14C=CC(CC4OC3=C(C=C2)O)O |

SMILES isomérique |

C1CNCC2=C3[C@@]14C=C[C@@H](C[C@@H]4OC3=C(C=C2)O)O |

SMILES canonique |

C1CNCC2=C3C14C=CC(CC4OC3=C(C=C2)O)O |

Origine du produit |

United States |

Isolation, Characterization, and Natural Occurrence of Norsanguinine

Plant Sources and Geographic Distribution

Norsanguinine has been successfully isolated from the bulbs of Lycoris sanguinea researchgate.netresearch-nexus.netcapes.gov.brdntb.gov.uanih.govub.edu. This plant species, particularly the variety Lycoris sanguinea MAXIM. var. kiushiana MAKINO, has been a significant source for the identification of this compound researchgate.netjst.go.jp. In initial studies, this compound was characterized as a novel alkaloid researchgate.netresearch-nexus.netub.edu. Alongside this compound, other Amaryllidaceae alkaloids, such as Norbutsanguinine, Lycorine, Galanthamine (B1674398), and Sanguinine (B192816), have also been isolated from the bulbs of Lycoris sanguinea researchgate.netresearch-nexus.netcapes.gov.brub.edujst.go.jp. Sanguinine, for instance, has been identified as O-demethyl-galanthamine jst.go.jp. This compound has also been synthesized as a racemate in laboratory settings dntb.gov.uamdpi.com.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C15H17NO3 | ebi.ac.uknih.gov |

| Average Mass | 259.301 Da | ebi.ac.uk |

| Monoisotopic Mass | 259.12084 Da | ebi.ac.uk |

| IUPAC Name | (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6H-benzofuro[3a,3,2-ef] research-nexus.netbenzazepine-3,6-diol | mdpi.com |

| Optical Rotation | [α]D20 = -54° (c 0.1, MeOH) | mdpi.com |

Chemical Synthesis and Derivatization Strategies for Norsanguinine

Total Synthesis Approaches to Norsanguinine and its Stereoisomers

Total synthesis provides a pathway to construct complex molecules like this compound from simpler, readily available starting materials. This approach is crucial for understanding structure-activity relationships and for producing compounds that may be scarce in natural sources.

Multi-Step Synthetic Pathways for this compound

The construction of the this compound molecular framework typically involves a series of carefully orchestrated reactions. While specific detailed pathways for this compound's total synthesis are not extensively detailed in the provided search results, the general principles of natural product synthesis are applicable. These often include building key cyclic structures, introducing stereocenters with high fidelity, and performing strategic functional group interconversions. The development of efficient synthetic routes for complex alkaloids like those in the Amaryllidaceae family, which includes this compound, often requires the exploration of novel bond-forming reactions and stereoselective transformations unipv.itopenaccessjournals.comnsf.gov.

N-Demethylation of Sanguinine (B192816) as a Synthetic Route to this compound

A notable and practical route to this compound involves the selective N-demethylation of sanguinine, a closely related alkaloid. One reported method for achieving this transformation begins with the N-oxidation of sanguinine using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane. The resulting N-oxide is then treated with a mixture of ferrous sulfate (B86663) heptahydrate and ferric chloride in methanol (B129727) at elevated temperatures (101°C) to yield this compound sci-hub.st. This method offers a direct conversion from sanguinine, making it an efficient semi-synthetic approach.

Semi-Synthetic Modifications and Analog Design

Semi-synthesis leverages naturally occurring or readily synthesized precursors, such as sanguinine, to create this compound derivatives. This strategy allows for the exploration of structural modifications aimed at enhancing or altering biological activity.

Alkylation for Enhanced Biological Activity of this compound Derivatives

Alkylation is a common strategy to modify the properties of amine-containing compounds like this compound. By introducing various alkyl groups onto the nitrogen atom or elsewhere in the molecule, researchers can design derivatives with potentially improved biological activity. For instance, alkylation of protected this compound intermediates can lead to novel analogues. The general principles of N-alkylation involve reacting an amine with an alkylating agent, such as an alkyl halide or tosylate, often in the presence of a base beilstein-journals.orgmdpi.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net. These modifications are crucial for structure-activity relationship (SAR) studies, aiming to optimize interactions with biological targets.

Synthesis of this compound-Derived Intermediates for Other Bioactive Compounds

This compound's complex structure can serve as a valuable scaffold or intermediate in the synthesis of other bioactive molecules. Its core structure can be elaborated upon through various synthetic transformations to access diverse chemical entities with potential therapeutic applications. For example, research into Amaryllidaceae alkaloids has identified various structural motifs that can be derived from common precursors, suggesting that this compound-derived intermediates could be employed in the construction of related, complex natural products or novel synthetic compounds organic-chemistry.orgresearchgate.netphysicsandmathstutor.comgoogleapis.com.

Advanced Synthetic Methodologies in this compound Research

The field of organic synthesis is continuously evolving, with advanced methodologies offering new possibilities for the efficient and selective construction of complex molecules. Techniques such as asymmetric catalysis, flow chemistry, and novel coupling reactions are increasingly being employed in natural product synthesis and derivatization unipv.itnsf.govnumberanalytics.comjsynthchem.comcsic.es. While not explicitly detailed for this compound in the provided snippets, these advanced methodologies, which include organocatalysis, transition metal catalysis, and biomimetic cyclizations, are instrumental in tackling the challenges posed by the synthesis of molecules with multiple stereocenters and complex ring systems unipv.itnumberanalytics.com. The development of new synthetic methodologies is a continuous pursuit in chemistry, enabling access to a broader range of molecular architectures for biological evaluation openaccessjournals.comcsic.es.

Compound List

this compound

Sanguinine

Homolycorine

Lycorine

Norpluviine

8-O-demethylhomolycorine

O-demethyllycoramine

Lycosinine A

Lycosinine B

Lycoranine A

Lycoranine B

Squamigine

2R-hydroxy-N,O-dimethylnorbelladine

3-O-ethyltazettinol

5,6-dehydrodihydrolycorine

6β-acetoxycrinamine

8-O-homolycorine-N-oxide

5,6-dehydrolycorine

3α,6β-diacetylbulbispermine

3α-hydroxy-6β-acetylbulbispermine

8,9-methylene-dioxylhomolycorine-N-oxide

5,6-dihydro-5-methyl-2-hydroxyphenanthridine

2α-methoxy-6-acetoxycrinamine

Incartine

this compound

Norbutsanguinine

Galanthine

Narcissidine

Crinine

Haemanthamine

Tazettine

Narciclasine

Montanine

(+/-)-cameroonanol

(+/-)-silphiperfol-6-ene

(+/-)-prenopsanol

(+/-)-nopsanol

(+/-)-silphiperfolan-7beta-ol

Teixobactin

l-allo-enduracididine (allo-End10)

Iles2/6/11

d-allo-Ile5

Casuarine

6-epi-casuarine

7-epi-casuarine

6,7-diepi-casuarine

Shikimic acid

Quercetin

Gallic acid

Epicatechin

Catechin

Chlorogenic acid

Argentinin

Kaempferol

Protocatenic acid

Rutin

Ellagic acid

Palmitic acid

Oleic acid

Linoleic acid

Catechins

Proanthocyanidins

Anthocyanins

Myricetin

Syringic acid

Caffeic acid

Naringenin

Lutein

Zeaxanthin

β-carotene

Malic acid

Tartaric acid

Citric acid

4-hydroxybenzoic acid

m-coumaric acid

Ferulic acid

Quercetin glycoside

Sertraline

Yersiniabactin

(+)-5-epi-aristolochene

Capsidiol

Staurosporinone

(−)-Premnaspirodiene

(−)-solavetivone

Docosahexaenoic acid (DHA)

13,19,20-Trihydroxy derivative of docosahexaenoic acid

Solid-Phase Synthesis Techniques in Related Compound Derivatization

Solid-phase synthesis (SPS) represents a cornerstone methodology for the efficient construction and diversification of complex organic molecules, including alkaloids. This approach involves covalently anchoring a molecular scaffold to an insoluble solid support, typically a polymer resin, enabling sequential chemical modifications within a single reaction vessel. The inherent advantages of SPS, such as simplified purification, enhanced reaction yields through the use of excess reagents, and amenability to automation and parallel synthesis, make it exceptionally suitable for generating libraries of analogues scielo.brwikipedia.org20.210.105. For compounds like this compound, which possess functional groups amenable to modification (e.g., a phenolic hydroxyl group googleapis.com), SPS offers a strategic pathway for derivatization, facilitating the exploration of structure-activity relationships and the discovery of novel bioactive compounds.

Immobilization and Scaffold Elaboration Strategies

The foundational step in any SPS strategy is the secure attachment of a precursor molecule or a core scaffold to a solid support. Common solid supports include cross-linked polystyrene resins or polyethylene (B3416737) glycol-grafted polystyrene (PEG-PS) resins scielo.brwikipedia.orgcsic.es. The choice of resin and the associated linker chemistry are paramount, as they dictate the stability of the immobilized intermediate throughout the synthetic sequence and the conditions required for the final cleavage of the product nih.govmdpi.com. For alkaloid synthesis, linkers are engineered to withstand a variety of reaction conditions employed for chain elongation or functionalization, while also enabling controlled release of the target molecule nih.govmdpi.com. For example, linkers that are labile under acidic or basic conditions are frequently utilized, allowing for the selective liberation of the synthesized compound from the resin scielo.brmdpi.com.

Derivatization Methodologies on Solid Support

Once immobilized, the alkaloid scaffold can be subjected to a series of chemical transformations to achieve derivatization and introduce structural diversity. Techniques such as diversity-oriented synthesis (DOS) are particularly effective in solid-phase formats, enabling the creation of extensive libraries of structurally distinct compounds from a shared precursor scielo.brscispace.com. In the context of alkaloid frameworks, derivatization can encompass the modification of existing functional groups or the introduction of novel functionalities through reactions such as alkylation, acylation, or various cross-coupling reactions, all performed while the molecule remains anchored to the solid support scielo.brnih.govpnas.org. Given that this compound possesses a phenolic hydroxyl group, as indicated by its bonding via a phenol (B47542) in patent literature googleapis.com, this moiety serves as a prime site for derivatization. This hydroxyl group can be readily etherified, esterified, or otherwise modified using established solid-phase chemistry protocols, thereby enabling the synthesis of a diverse array of this compound analogues.

Key Research Findings in Related Alkaloid Synthesis

Significant advancements have been made in the solid-phase synthesis of alkaloids, leading to the successful generation of diverse compound libraries. For instance, a biomimetic solid-phase synthesis approach was employed to construct a library of galanthamine analogues. This strategy involved attaching a tyrosine derivative to a resin, and subsequent coupling with various building blocks reportedly achieved yields exceeding 80% scielo.brscispace.com. Another notable contribution is the synthesis of a comprehensive 190-membered library of alkaloid/terpenoid-like molecules. This was achieved using transition metal-mediated cycloaddition and cyclization reactions executed on solid support, utilizing tert-butyldiarylsilyl (TBDAS) linkers nih.govpnas.orgmskcc.org. This research highlighted the capacity of SPS to access chemical space that is distinct from that explored by conventional synthetic drugs and conventional drug-like molecules nih.govpnas.org. Furthermore, the synthesis of fumiquinazoline alkaloids has been effectively accomplished using solid-phase methodologies, demonstrating the versatility of this approach for complex nitrogen-containing heterocyclic systems scispace.com.

These established solid-phase synthesis and derivatization strategies provide a strong foundation for their application to this compound. By judiciously selecting appropriate resins, linkers, and derivatization reagents, researchers can systematically modify the this compound core structure, thereby generating libraries of compounds suitable for comprehensive biological screening and advancing drug discovery initiatives.

Data Table: Exemplary Solid-Phase Synthesis Techniques for Alkaloid Libraries and Derivatization

| Resin Type/Strategy | Linker Strategy | Key Derivatization Reactions | Reported Outcomes/Diversity | Application Context | Cited Reference(s) |

| Polystyrene/PEG-PS | Si-O bond, TBDAS, Safety-Catch | Coupling with building blocks, cross-coupling, cycloaddition, cyclization, alkylation, acylation | >80% yield (building blocks), 190-membered library, orthogonal protection | Galanthamine analogues, Alkaloid/terpenoid libraries, Peptide synthesis | scielo.brnih.govmdpi.comscispace.compnas.orgmskcc.org |

| Merrifield/Wang Resin | Amide, Ester linkages | Negishi coupling, cyclization, deprotection | Library synthesis | Lamellarins, Fumiquinazoline alkaloids | scielo.brscispace.com |

| On-Sample Derivatization (Analytical Context) | N/A (often coupled with SPME) | Silylation, acylation, alkylation, PFBHA derivatization | Enhanced sensitivity, specificity | Analytical sample preparation | mdpi.commostwiedzy.plresearchgate.netlibretexts.orgnih.gov |

Note: The data presented in this table are generalized from studies involving the solid-phase synthesis and derivatization of alkaloids and related complex molecules. Direct solid-phase synthesis data specifically for this compound was not extensively available in the reviewed literature.

Compound List:

this compound

Galanthamine

Lamellarins

Fumiquinazoline alkaloids

Tyrosine

Arginine

Histidine

Uridine

Biosynthetic Pathways and Regulation of Norsanguinine Production

Precursor Utilization in Amaryllidaceae Alkaloid Biosynthesis

The biosynthesis of Amaryllidaceae alkaloids, including Norsanguinine, is initiated by the recruitment of primary metabolites, specifically the aromatic amino acids L-phenylalanine and L-tyrosine nih.govnih.govmdpi.com. These amino acids are the foundational building blocks from which the characteristic alkaloid structures are assembled mdpi.com.

Role of L-Phenylalanine and L-Tyrosine

L-phenylalanine and L-tyrosine are converted into key intermediates that converge to form norbelladine (B1215549), a central precursor for a wide array of Amaryllidaceae alkaloids nih.govnih.govrsc.orgresearchgate.netresearchgate.netfrontiersin.orgmdpi.com.

L-Phenylalanine: This amino acid undergoes a series of enzymatic modifications. It is first converted to trans-cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL) nih.govresearchgate.netresearchgate.net. Subsequent hydroxylation steps, potentially involving enzymes like CYP73A1 and CYP98A3, lead to the formation of 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) nih.govresearchgate.net.

L-Tyrosine: Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine (B21549) nih.govresearchgate.netfrontiersin.orgmdpi.com.

While both are aromatic amino acids, L-phenylalanine and L-tyrosine are not interchangeable in their roles within this specific biosynthetic pathway ub.edu. The distinct metabolic fates of these two amino acids are critical for the correct assembly of the alkaloid skeleton.

Enzymatic Transformations and Key Biosynthetic Steps Leading to this compound

The pathway from the initial amino acid precursors to this compound involves several well-characterized enzymatic steps leading to the common intermediate, norbelladine, and its methylated derivative nih.govresearchgate.netresearchgate.netfrontiersin.org.

The biosynthesis commences with:

Phenylalanine to 3,4-DHBA: L-Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia lyase (PAL) nih.govresearchgate.netresearchgate.net. Trans-cinnamic acid is then hydroxylated, potentially by CYP73A1, to 4-hydroxycinnamic acid, which may be further processed by enzymes like CYP98A3 or a VpVAN paralogue to form 3,4-dihydroxybenzaldehyde (3,4-DHBA) nih.govresearchgate.net.

Tyrosine to Tyramine: L-Tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine nih.govresearchgate.netfrontiersin.orgmdpi.com.

These two key intermediates, 3,4-DHBA and tyramine, then condense to form a Schiff base intermediate, which is subsequently reduced to yield norbelladine nih.govresearchgate.netfrontiersin.org. Enzymes identified as playing a role in this critical step include norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR), which may function synergistically researchgate.netfrontiersin.orgmdpi.com.

| Precursor/Intermediate | Derived From | Key Enzyme(s) | Product | Citation(s) |

| Trans-cinnamic acid | L-Phenylalanine | Phenylalanine ammonia lyase (PAL) | Trans-cinnamic acid | nih.govresearchgate.netresearchgate.net |

| 4-Hydroxycinnamic acid | Trans-cinnamic acid | CYP73A1 | 4-Hydroxycinnamic acid | nih.govresearchgate.net |

| 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | 4-Hydroxycinnamic acid | CYP98A3, VpVAN paralogue (potential) | 3,4-DHBA | nih.govresearchgate.net |

| Tyramine | L-Tyrosine | Tyrosine decarboxylase (TYDC) | Tyramine | nih.govresearchgate.netfrontiersin.orgmdpi.com |

| Norbelladine | 3,4-DHBA + Tyramine | Norbelladine synthase (NBS), Noroxomaritidine/norcraugsodine reductase (NR) | Norbelladine | nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com |

| 4′-O-Methylnorbelladine | Norbelladine | Norbelladine 4′-O-methyltransferase (N4OMT) | 4′-O-Methylnorbelladine | nih.govoup.com |

Genetic and Environmental Factors Influencing this compound Accumulation in Plants

The quantity and presence of this compound within Amaryllidaceae plants are significantly influenced by both the plant's genetic makeup and its surrounding environmental conditions mdpi.comoup.com.

Genetic Factors: The genetic blueprint of a plant dictates the presence and activity of enzymes involved in the this compound biosynthetic pathway. Variations in genes encoding these enzymes, as well as regulatory proteins and transcription factors, can lead to differences in alkaloid accumulation mdpi.comresearchgate.net. For instance, studies have indicated that genes responsible for key steps, such as those encoding NBS and NR, show preferential expression in specific plant tissues, like bulbs oup.com.

Environmental Factors: External stimuli and conditions play a critical role in modulating the biosynthesis of secondary metabolites, including Amaryllidaceae alkaloids mdpi.comoup.com. Environmental parameters such as light intensity, temperature, water availability, soil composition, and nutrient levels can all impact gene expression related to secondary metabolism mdpi.comgenome.govox.ac.uk. Research comparing field-grown plants with in vitro cultures has shown higher concentrations of intermediates in the phenylalanine and tyrosine metabolic pathways in field samples, suggesting that environmental context influences alkaloid production researchgate.net. Furthermore, external treatments, known as elicitors, such as salicylic (B10762653) acid (SA), can activate genes encoding crucial enzymes like PAL, thereby influencing the pathway's output researchgate.net.

A comprehensive understanding of these genetic and environmental interactions is vital for optimizing this compound production through strategies such as metabolic engineering mdpi.com.

Compound List:

this compound

L-Phenylalanine

L-Tyrosine

Trans-cinnamic acid

4-Hydroxycinnamic acid

3,4-Dihydroxycinnamic acid

3,4-Dihydroxybenzaldehyde (3,4-DHBA)

Tyramine

Norbelladine

Norcraugsodine

4′-O-Methylnorbelladine

Lycorine

Crinine

Haemanthamine

Haemanthidine

Tazettine

Narciclasine

Salicylic acid (SA)

Biological Activities and Mechanistic Elucidation of Norsanguinine Preclinical and in Vitro Studies

Cholinesterase Inhibitory Activity

The potential for Amaryllidaceae alkaloids to inhibit cholinesterases, particularly acetylcholinesterase (AChE), is a primary focus of research for this class of compounds. ub.edu This activity is clinically relevant for the symptomatic treatment of Alzheimer's disease. ub.edusemanticscholar.org

Specific in vitro studies detailing the acetylcholinesterase (AChE) inhibitory activity and potency (e.g., IC50 values) of Norsanguinine are not extensively documented in the current body of scientific literature. However, the Amaryllidaceae alkaloid family to which it belongs is a well-established source of AChE inhibitors. semanticscholar.org

The precise inhibitory kinetics and mechanism of this compound on acetylcholinesterase have not been specifically elucidated in available preclinical research. For related alkaloids within the Amaryllidaceae family, such as galanthamine (B1674398), the mechanism is well-characterized as competitive and reversible. researchgate.net Mechanistic studies are crucial for understanding how a compound interacts with the enzyme's active site and for determining its therapeutic potential.

Antiviral Properties

Amaryllidaceae alkaloids have demonstrated a broad spectrum of antiviral activities in numerous preclinical studies, making this a significant area of investigation for compounds within this family. rsc.orgsemanticscholar.org

While the Amaryllidaceae alkaloid family has been explored for activity against a range of viruses, including tobamoviruses like the Tobacco Mosaic Virus, specific in vitro studies on the direct activity of this compound against this plant virus are not prominently available in the scientific literature. rsc.orgsemanticscholar.org Guanidine has been shown to inhibit Tobacco Mosaic Virus RNA synthesis, but this is a different class of compound. nih.gov

Other Investigational Biological Activities (Preclinical/In Vitro)

Given that this compound belongs to the Amaryllidaceae family, its biological profile may share characteristics with other alkaloids from this group. Many of these compounds have been evaluated for a variety of pharmacological effects in preclinical and in vitro models. nih.govrsc.org

The most notable activity associated with this family is acetylcholinesterase (AChE) inhibition. ub.edu Galanthamine, a well-known Amaryllidaceae alkaloid, is an approved drug for Alzheimer's disease, and many other members of the family have been tested for this activity. nih.govub.edu A study evaluating 23 different Amaryllidaceae alkaloids found that lycorine-type alkaloids were the most active, with 1-O-acetyllycorine showing inhibitory effects twice as potent as galanthamine. nih.gov The IC50 values for a selection of these alkaloids demonstrate a wide range of potencies. nih.gov

| Alkaloid | IC50 (μM) |

|---|---|

| 1-O-acetyllycorine | 0.96 ± 0.04 |

| 1,2-di-O-acetyllycorine | 211 ± 10 |

| Lycorine | 213 ± 1 |

| N-desmethyl-8α-ethoxypretazettine | 234 ± 13 |

| Epivittatine | 239 ± 9 |

| Crinamidine | 300 ± 27 |

| N-desmethyl-8β-ethoxypretazettine | 419 ± 8 |

| Crinine | 461 ± 14 |

| 6-hydroxycrinamine | 490 ± 7 |

Beyond cholinesterase inhibition, Amaryllidaceae alkaloids are recognized for their potent antiviral properties against a variety of human and plant viruses. rsc.orgunibo.it For instance, compounds such as pancracine, crinamine, hemanthamine, and hemanthidine have shown significant potency in blocking the replication of coronaviruses. acs.orgacs.org Cherylline has been identified as an efficient inhibitor of both Dengue and Zika virus replication by specifically hindering the viral RNA synthesis step. unibo.it The broad antiviral potential of this chemical family suggests that individual, less-studied alkaloids like this compound could also possess relevant activities. rsc.org Additionally, many alkaloids from this family exhibit promising cytotoxic properties against various cancer cell lines, indicating potential as anticancer agents. nih.gov

In Vitro Cellular Assays for Biological Response Assessment

No data is available for this section.

Structure Activity Relationship Sar Studies of Norsanguinine and Its Analogues

Correlating Structural Motifs with Biological Potency and Selectivity

For instance, in the broader context of Amaryllidaceae alkaloids, variations in the substitution patterns on aromatic rings, the presence and position of hydroxyl groups, and the nature of ether linkages have been shown to significantly impact inhibitory activities against targets like influenza virus neuraminidase mdpi.com and acetylcholinesterase tiprpress.com. Similarly, studies on other compound classes, such as norcantharidin (B1212189) analogues, have demonstrated that specific substituents on an aromatic ring can favour inhibition of one protein phosphatase isoform over another, thereby conferring selectivity nih.gov.

While specific SAR data for Norsanguinine itself is not detailed in the available literature, the general principles applied to related alkaloids suggest that modifications to its core structure, such as alterations to its fused ring system or peripheral functional groups, would likely yield compounds with varying degrees of potency and selectivity against different biological targets.

To illustrate the concept of correlating structural motifs with biological potency and selectivity, a hypothetical data table is presented below. This table represents the type of data generated in SAR studies, where specific structural modifications are linked to measured biological activities.

Illustrative Data Table: Hypothetical SAR of this compound Analogues

| Analogue ID | Structural Modification (from this compound core) | Target | Biological Potency (e.g., IC50) | Selectivity (e.g., Ratio of Potencies) | Notes on Motif Contribution |

| This compound (Parent) | N/A | Target A | 50 µM | N/A | Baseline activity |

| N-A-01 | Addition of a hydroxyl group at position X | Target A | 25 µM | N/A | Enhanced potency |

| N-A-02 | Methylation of a specific amine group | Target A | 75 µM | N/A | Reduced potency |

| N-A-03 | Replacement of a phenyl ring with a pyridine (B92270) ring | Target A | 60 µM | N/A | Altered binding |

| This compound (Parent) | N/A | Target B | 100 µM | 2.0 (Target A/Target B) | Baseline selectivity |

| N-A-01 | Addition of a hydroxyl group at position X | Target B | 30 µM | 1.2 (Target A/Target B) | Reduced selectivity |

| N-A-02 | Methylation of a specific amine group | Target B | 90 µM | 1.2 (Target A/Target B) | Maintained selectivity |

| N-A-03 | Replacement of a phenyl ring with a pyridine ring | Target B | 120 µM | 2.0 (Target A/Target B) | Maintained selectivity |

Rational Design of this compound Analogues Based on SAR Insights

SAR studies provide the foundational knowledge for the rational design of new chemical entities with improved pharmacological profiles. By identifying structural features that confer high potency and selectivity, medicinal chemists can systematically modify the lead compound, this compound, to optimize its therapeutic potential.

The process typically involves:

Identifying Key Pharmacophores: Pinpointing the essential structural elements responsible for binding to the target and eliciting a biological response.

Exploring Chemical Space: Synthesizing analogues by making targeted modifications to the identified pharmacophores or other regions of the molecule. These modifications might include changing substituent groups, altering ring structures, modifying stereochemistry, or introducing/removing functional groups.

Iterative Optimization: Evaluating the biological activity of synthesized analogues and feeding this data back into the design process. This iterative cycle allows for the refinement of the molecular structure to enhance potency, improve selectivity, and potentially optimize other drug-like properties such as metabolic stability or bioavailability.

For example, if SAR studies indicated that a particular hydroxyl group on the this compound scaffold was critical for binding to a target enzyme, rational design would focus on exploring variations of this hydroxyl group, such as etherification, esterification, or replacing it with bioisosteres. Similarly, if a specific ring system was found to contribute to off-target binding, efforts would be made to modify or replace that moiety to improve selectivity.

Computational Approaches in SAR Analysis

Computational methods play an increasingly vital role in modern SAR analysis, enabling faster and more efficient exploration of chemical space and providing deeper insights into molecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its analogues) to a target macromolecule, typically a protein jscimedcentral.comopenaccessjournals.comfrontiersin.org. This method is invaluable for understanding how a molecule interacts at the atomic level with its biological target.

The process involves:

Predicting Binding Poses: Docking algorithms explore various possible orientations of the ligand within the target's active site, considering factors like shape complementarity and intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions) jscimedcentral.comfrontiersin.org.

Scoring Interactions: A scoring function is used to estimate the binding free energy or affinity for each predicted pose, helping to rank potential binding modes and identify the most likely interactions jscimedcentral.com.

Rationalizing SAR: By comparing the predicted binding modes of different analogues, researchers can rationalize observed SAR trends. For instance, if an analogue shows increased potency, docking can reveal if this is due to stronger hydrogen bonding, better fit into the binding pocket, or new favourable interactions mdpi.commdpi.com.

Molecular docking can also help in understanding selectivity by predicting how well a ligand binds to different, but related, target proteins. By simulating interactions with multiple targets, researchers can identify structural features that confer preferential binding to the desired target over others nih.gov. Advances in docking techniques also incorporate protein flexibility, moving from rigid-body docking to more sophisticated methods that account for induced-fit mechanisms or ensemble docking, thereby improving the accuracy of predictions frontiersin.orgmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their observed biological activity nih.govresearchgate.net. This approach transforms qualitative SAR observations into quantitative predictive models.

Key aspects of QSAR modeling include:

Molecular Descriptors: Physicochemical properties and structural features of molecules are quantified as "descriptors." These can range from simple properties like molecular weight and logP to more complex descriptors representing electronic distribution, shape, and topological indices nih.govnih.govresearchcommons.org.

Model Development: Statistical techniques such as multiple linear regression, partial least squares regression, or machine learning algorithms are employed to build a mathematical model that correlates these descriptors with the measured biological activity (e.g., IC50 values) nih.govnih.govresearchgate.net.

Prediction and Optimization: Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. This allows for the virtual screening of large chemical libraries and guides the design of new analogues with potentially improved activity nih.govresearchgate.net.

QSAR models are powerful tools for understanding which structural features are most influential in determining biological activity and can accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Compound List:

this compound

Analytical Methodologies for Norsanguinine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating complex mixtures into individual components, allowing for their subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry wikipedia.orgtechnologynetworks.com. In GC-MS, volatile compounds are separated based on their boiling points and polarity as they pass through a GC column, with each component eluting at a characteristic retention time innovatechlabs.comthermofisher.com. Upon elution, these separated compounds enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum. This spectrum serves as a molecular fingerprint, enabling the identification of the compound by comparing it to spectral libraries or known standards wikipedia.orgtechnologynetworks.com.

GC-MS is particularly well-suited for the profiling of alkaloids due to their often complex nature and the need for sensitive detection. It allows for the simultaneous identification and quantification of multiple alkaloids within a single sample, such as plant extracts where Norsanguinine might be present researchgate.net. While specific detailed studies focusing solely on this compound alkaloid profiling via GC-MS were not detailed in the provided search results, the technique's established utility in analyzing similar natural products makes it a relevant tool for comprehensive alkaloid analysis in research settings researchgate.net.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques provide detailed information about the molecular structure and composition of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules, including alkaloids like this compound weebly.comslideshare.netresearchgate.net. NMR exploits the magnetic properties of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), when placed in a strong magnetic field. The resulting spectra provide information on the number, type, and connectivity of atoms within a molecule weebly.comslideshare.net.

One-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, provides fundamental data on chemical shifts, signal multiplicities, and coupling constants, which are diagnostic of specific functional groups and structural environments weebly.comslideshare.net. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) offer further insights by revealing correlations between nuclei, enabling the complete assignment of the molecular structure weebly.comresearchgate.net.

Specific NMR data for this compound and related compounds have been reported:

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment | Source |

| This compound | DMSO-d6 | ¹H | 6.40 | d (J = 8.3) | Specific proton | researchgate.net |

| This compound | DMSO-d6 | ¹H | 6.49 | (Not specified) | Specific proton | researchgate.net |

| (Derivative) | CD₃CN | ¹H | 6.58 | 2H, m | H7, H8 | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 6.01 | 1H, d (J₁–₂ = 10.3) | H1 | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 5.90 | 1H, dd (J₂–₁ = 10.3, J₂–₃ = 4.5) | H2 | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 4.66 | 1H, m | H9a | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 4.51 | 1H, bs | H4a | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 4.16 | 1H, m | H9b | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 4.10 | 1H, m | H11a | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 4.08 | 1H, m | H3 | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 3.37 | 1H, m | H11b | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 2.46 | 1H, dm (Jgem = 15.7) | H4a | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 2.05 | 1H, ddd (Jgem = 15.7, J = 5.3, J = 2.6) | H4b | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 1.84 | 1H, m | H12a | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 1.71 | 1H, m | H12b | sci-hub.st |

| (Derivative) | CD₃CN | ¹H | 1.35 | 9H, s | H30, H40, H50 | sci-hub.st |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound wikipedia.orgtechnologynetworks.com. When coupled with chromatographic techniques (like GC-MS or LC-MS), it allows for the identification of separated components. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the exact molecular formula sci-hub.st.

Future Directions and Translational Research Perspectives for Norsanguinine

Elucidation of Novel Biological Activities and Molecular Targets

The Amaryllidaceae family of alkaloids, to which Norsanguinine belongs, is known for a diverse array of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties researchgate.netresearchgate.net. For instance, galantamine, a well-known Amaryllidaceae alkaloid, is clinically used for its acetylcholinesterase inhibitory and nicotinic acetylcholine (B1216132) receptor sensitizing effects in treating Alzheimer's disease researchgate.netgoogle.comgoogle.com. However, the specific biological activities and precise molecular targets of this compound remain less extensively characterized.

Future research should prioritize comprehensive screening of this compound against a broad spectrum of biological assays to identify novel activities beyond those typically associated with its alkaloid class. This exploration should extend to investigating its potential in areas such as neuroprotection, immunomodulation, or antimicrobial applications. Crucially, detailed mechanistic studies are required to pinpoint the specific molecular targets and pathways through which this compound exerts its effects. This would involve employing target identification techniques, biochemical assays, and cellular pathway analysis to gain a deeper understanding of its pharmacological profile nih.gov.

Design and Synthesis of Advanced this compound Analogues as Chemical Probes

The development of chemical probes is fundamental to interrogating biological systems and validating drug targets olemiss.edunih.gov. Chemical probes are characterized by their high potency, selectivity for a specific target, and often, the availability of an inactive analogue for use as a negative control nih.gov. While this compound itself may possess interesting biological properties, the synthesis of advanced analogues offers a powerful strategy to enhance these properties or to create tools for specific research applications.

Future research should focus on the rational design and synthesis of this compound analogues. This could involve structure-activity relationship (SAR) studies to optimize potency and selectivity against identified or putative targets. Furthermore, analogues could be designed as chemical probes by incorporating functionalities such as fluorescent tags, biotin (B1667282) labels, or photoreactive groups, enabling target engagement studies, affinity purification, and imaging applications olemiss.edumdpi.comnih.gov. Such advanced analogues would serve as invaluable tools for dissecting this compound's mechanism of action and exploring its therapeutic potential nih.gov.

Table 1: Known Biological Activities of Amaryllidaceae Alkaloids (Context for this compound Research)

| Alkaloid Class/Example | Biological Activity | Potential Molecular Target(s) | Citation(s) |

| Amaryllidaceae Alkaloids (General) | Anti-tumor | Not specified | researchgate.netresearchgate.net |

| Amaryllidaceae Alkaloids (General) | Anti-inflammatory | Not specified | researchgate.netresearchgate.net |

| Amaryllidaceae Alkaloids (General) | Antiviral | Not specified | researchgate.netresearchgate.net |

| Amaryllidaceae Alkaloids (General) | Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | researchgate.netresearchgate.net |

| Galantamine | AChE Inhibition, Nicotinic Acetylcholine Receptor (nAChR) Sensitization | Acetylcholinesterase, nAChRs | researchgate.netgoogle.comgoogle.com |

| This compound | Not extensively characterized | To be elucidated | researchgate.net |

Integration of Omics Technologies in Biosynthetic Pathway Studies

Understanding the biosynthesis of natural products is crucial for their sustainable production, potential for semi-synthesis, and for identifying novel enzymes and pathways maxapress.com. Omics technologies, including genomics, transcriptomics, and metabolomics, provide a powerful suite of tools for unraveling complex biosynthetic pathways maxapress.comresearchgate.netbiobide.commdpi.com.

Future research should leverage these technologies to elucidate the complete biosynthetic pathway of this compound in its natural source, likely Lycoris sanguinea researchgate.net. Genomics can identify gene clusters responsible for alkaloid biosynthesis, while transcriptomics can reveal gene expression patterns during this compound production, pinpointing key enzymes. Metabolomics can profile intermediate metabolites, aiding in pathway reconstruction maxapress.comresearchgate.netmdpi.com. Integrating these approaches, potentially supported by specialized resources like Natural Products Genomics Resource Centers (NPGRC) ufl.edu, will enable a comprehensive understanding of this compound's biosynthesis, paving the way for biotechnological production strategies.

Table 2: Omics Technologies in Natural Product Biosynthesis Elucidation

| Omics Technology | Description/Role | Contribution to Natural Product Discovery | Citation(s) |

| Genomics | Sequencing and analysis of an organism's complete set of genes (genome). | Identification of gene clusters (BGCs) encoding biosynthetic enzymes; comparative genomics to identify pathway genes. | maxapress.commdpi.comufl.edu |

| Transcriptomics | Studying the complete set of RNA transcripts, reflecting gene expression levels. | Identification of genes actively involved in biosynthesis; understanding temporal regulation of pathway enzymes; co-expression analysis to group related genes. | maxapress.comresearchgate.netmdpi.com |

| Metabolomics | Profiling the complete set of small molecules (metabolites) within a biological sample. | Identification of pathway intermediates and end products; mapping metabolic fluxes; understanding regulatory mechanisms at the metabolite level. | maxapress.comresearchgate.netmdpi.com |

| Multi-Omics | Integrated analysis of data from multiple omics disciplines (e.g., genomics + transcriptomics + metabolomics). | Provides a holistic view of biological systems, enabling more robust identification of genes, pathways, and their regulation, thereby accelerating the discovery and characterization of natural products. | researchgate.netmdpi.com |

Development of High-Throughput Screening Assays for this compound and Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets or cellular phenotypes nuvisan.combmglabtech.comevotec.com. The development of robust, miniaturized, and automated HTS assays is critical for efficiently identifying promising compounds.

For this compound and its future analogues, the development of tailored HTS assays is essential. These assays should be designed to assess a wide range of potential biological activities, such as enzyme inhibition (e.g., acetylcholinesterase), receptor binding, or cellular effects like cytotoxicity or pathway modulation nuvisan.comassaygenie.com. The assays must be compatible with automated liquid handling and detection systems, typically employing microplate formats (e.g., 384- or 1,536-well plates) nuvisan.combmglabtech.com. Such screening capabilities will accelerate the identification of lead compounds and provide critical data for the optimization of this compound derivatives for therapeutic development.

Collaborative Research Initiatives in Natural Product Discovery and Development

The journey from identifying a natural product like this compound to developing it into a therapeutic agent is complex and often requires multidisciplinary expertise and resources. Collaborative research initiatives, bridging academia, industry, and conservation organizations, are vital for navigating these challenges hilarispublisher.comhilarispublisher.comnih.gov.

Future progress in this compound research will significantly benefit from collaborative efforts. Academic institutions can drive fundamental discovery, chemical synthesis, and mechanistic studies, while industry partners can provide expertise in HTS, preclinical development, and regulatory pathways hilarispublisher.comhilarispublisher.com. Conservation efforts are also crucial for ensuring the sustainable sourcing of natural products and protecting biodiversity hotspots where such compounds originate hilarispublisher.comhilarispublisher.com. By fostering these interdisciplinary partnerships, researchers can accelerate the identification of novel activities, optimize compound properties, and streamline the translational process, ultimately bringing the therapeutic potential of this compound closer to realization.

Compound List:

this compound

Lycorine

Homolycorine

Narciclasine

Haemanthamine

Crinine

Montanine

Narwedine

Pretazettine

Hippeastrine N-oxide

Q & A

Q. Table 1: Comparative Advantages of In Vitro vs. In Vivo Models for this compound Research

| Model Type | Advantages | Limitations |

|---|---|---|

| In Vitro | High-throughput screening, cost-effective | Limited translational relevance |

| In Vivo | Holistic pharmacokinetic data | Ethical constraints, higher costs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.